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molecular formula C7H8O2 B043894 Methylhydroquinone CAS No. 95-71-6

Methylhydroquinone

Cat. No. B043894
M. Wt: 124.14 g/mol
InChI Key: CNHDIAIOKMXOLK-UHFFFAOYSA-N
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Patent
US04782191

Procedure details

In the same microreactor with the previous procedures there are charged 8.0 g amorphous BPO4 calcined at 170° C., 8.0 g hydroquinone and 7.9 g dimethylether, at a weight ratio 1/1/1. The hydroquinone conversion is 52% by moles, the yield to methyl hydroquinone 45% by moles and the selectivity to methyl hydroquinone 87% by moles. The gas-chromatographic analysis of the products gave the following result:
[Compound]
Name
BPO4
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9]OC>>[CH3:9][C:3]1[CH:4]=[C:5]([OH:6])[CH:7]=[CH:8][C:1]=1[OH:2]

Inputs

Step One
Name
BPO4
Quantity
8 g
Type
reactant
Smiles
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
calcined at 170° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C=CC(=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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